1-Fluorodecane

Catalog No.
S525389
CAS No.
334-56-5
M.F
C10H21F
M. Wt
160.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluorodecane

CAS Number

334-56-5

Product Name

1-Fluorodecane

IUPAC Name

1-fluorodecane

Molecular Formula

C10H21F

Molecular Weight

160.27 g/mol

InChI

InChI=1S/C10H21F/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3

InChI Key

LHLRHWJTTUCDQA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCF

Solubility

Soluble in DMSO

Synonyms

Decane, 1-fluoro-; 1-Fluorodecane; Decyl fluoride.

Canonical SMILES

CCCCCCCCCCF

Description

The exact mass of the compound 1-Fluorodecane is 160.1627 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Chemistry Research:

  • Synthesis of Novel Materials: 1-Fluorodecane's unique structure, with a single fluorine atom replacing a hydrogen on a ten-carbon chain, could be valuable for synthesizing novel materials. The fluorine atom can influence properties like reactivity and solubility, making it a building block for exploration in areas like fluorinated polymers or lubricants.

Physical Chemistry Research:

  • Study of Liquid Behavior: 1-Fluorodecane's behavior as a liquid can be studied to understand intermolecular interactions. The presence of the fluorine atom can impact its interactions with other molecules, influencing properties like viscosity and surface tension. This research could contribute to a broader understanding of liquid behavior [].

Material Science Research:

  • Solvent for Fluorinated Materials: 1-Fluorodecane's potential compatibility with other fluorinated materials makes it a candidate for use as a solvent. Fluorinated solvents are often needed for processes involving fluoropolymers or other materials with similar properties [].

Environmental Science Research (Limited Information):

  • Reference Compound for Fluorine Analysis: Due to its unique fluorine content, 1-Fluorodecane could potentially serve as a reference compound for analytical techniques used to measure fluorine concentration in environmental samples. However, more research is needed to determine its suitability for this application [].

1-Fluorodecane is a fluorinated organic compound with the molecular formula C10H21FC_{10}H_{21}F and a molecular weight of approximately 160.27 g/mol. It is characterized as a colorless, odorless liquid with a boiling point of -7.2 °C . This compound belongs to the family of alkyl fluorides, where a fluorine atom is substituted at the first carbon of the decane chain. The presence of the fluorine atom imparts unique chemical properties, making 1-fluorodecane an interesting subject for both industrial and academic research.

Typical for alkyl halides. Key reaction types include:

  • Substitution Reactions: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. For example, it reacts with lithium trimethyldicuprate to yield corresponding hydrocarbons .
  • Elimination Reactions: Under certain conditions, 1-fluorodecane can also undergo elimination reactions to form alkenes.
  • Halogen Exchange Reactions: This compound can react with other halogenating agents, leading to the formation of different halogenated derivatives .

These reactions are significant for synthesizing various organic compounds and studying reaction mechanisms.

1-Fluorodecane can be synthesized through several methods:

  • Fluorination of Decane: One common approach involves the direct fluorination of decane using reagents such as hydrogen fluoride or other fluorinating agents under controlled conditions.
  • Deoxyfluorination Techniques: Recent advancements have introduced milder methods for synthesizing fluorinated compounds, including deoxyfluorination processes using reagents like 2,2-difluoroimidazolidines. This method offers a more sustainable and efficient pathway for producing 1-fluorodecane.

1-Fluorodecane finds applications in various fields:

  • Analytical Chemistry: It serves as a reference compound in gas chromatography and helps evaluate stationary phases in chromatographic processes.
  • Material Science: Its unique properties make it suitable for studying intermolecular interactions and developing new materials.
  • Organic Synthesis: It acts as an important building block in the synthesis of more complex organic molecules due to its reactivity .

Research into the interactions of 1-fluorodecane with other chemical species is ongoing. Studies have shown that it can interact with various nucleophiles and electrophiles, leading to significant insights into reaction mechanisms involving fluorinated compounds. Its behavior in different solvents and under varying conditions is crucial for understanding its reactivity and potential applications in synthetic chemistry.

Several similar compounds share structural characteristics with 1-fluorodecane. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
1-FluoroheptaneC7H15FC_7H_{15}FShorter carbon chain; higher volatility
1-FluorooctaneC8H17FC_8H_{17}FIntermediate chain length; similar reactivity
1-FluorododecaneC12H25FC_{12}H_{25}FLonger carbon chain; potentially different properties
1-FluoropentaneC5H11FC_5H_{11}FShorter chain; lower boiling point

Uniqueness of 1-Fluorodecane

The uniqueness of 1-fluorodecane lies in its balanced carbon chain length, which provides a combination of stability and reactivity not found in shorter or longer homologs. Its properties make it particularly useful in applications requiring specific interaction profiles and physical characteristics that differ from those of its analogs.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Exact Mass

160.1627

Boiling Point

186.2 °C

Appearance

Solid powder

Melting Point

-35.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.63 mmHg

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

334-56-5

Wikipedia

Decane, 1-fluoro-

General Manufacturing Information

Decane, 1-fluoro-: INACTIVE

Dates

Modify: 2023-08-15
1: Zhao J, Lu Z, Wang H, Liu W, Lee HW, Yan K, Zhuo D, Lin D, Liu N, Cui Y. Artificial Solid Electrolyte Interphase-Protected LixSi Nanoparticles: An Efficient and Stable Prelithiation Reagent for Lithium-Ion Batteries. J Am Chem Soc. 2015 Jul 8;137(26):8372-5. doi: 10.1021/jacs.5b04526. Epub 2015 Jun 25. PubMed PMID: 26091423.

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